molecular formula C12H12BrClO B14183960 2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene CAS No. 850864-61-8

2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene

Cat. No.: B14183960
CAS No.: 850864-61-8
M. Wt: 287.58 g/mol
InChI Key: FIMCMFXURWAQOA-UHFFFAOYSA-N
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Description

2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene is an organic compound with a complex structure that includes a brominated cyclopentene ring and a chlorinated methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene typically involves the bromination of cyclopentene followed by a series of substitution reactions. One common method involves the reaction of cyclopentene with bromine to form 2-bromocyclopentene. This intermediate is then reacted with 4-chloro-1-methoxybenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromocyclopent-1-en-1-yl)-4-methylbenzene
  • 2-(2-Bromocyclopent-1-en-1-yl)-4-chlorobenzene
  • 2-(2-Bromocyclopent-1-en-1-yl)-4-methoxybenzene

Uniqueness

The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .

Properties

CAS No.

850864-61-8

Molecular Formula

C12H12BrClO

Molecular Weight

287.58 g/mol

IUPAC Name

2-(2-bromocyclopenten-1-yl)-4-chloro-1-methoxybenzene

InChI

InChI=1S/C12H12BrClO/c1-15-12-6-5-8(14)7-10(12)9-3-2-4-11(9)13/h5-7H,2-4H2,1H3

InChI Key

FIMCMFXURWAQOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(CCC2)Br

Origin of Product

United States

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